3-Piperidin-4-ylmethylpyridine dihydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-Piperidin-4-ylmethylpyridine dihydrochloride typically involves the reaction of piperidine with pyridine derivatives under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Piperidin-4-ylmethylpyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine or pyridine ring is substituted with other functional groups.
Scientific Research Applications
3-Piperidin-4-ylmethylpyridine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of biochemical pathways and interactions.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-Piperidin-4-ylmethylpyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Piperidin-4-ylmethylpyridine dihydrochloride can be compared with other similar compounds, such as:
4-Piperidin-4-ylmethylpyridine dihydrochloride: Similar structure but different positional isomer.
3-Piperidin-3-ylmethylpyridine dihydrochloride: Another positional isomer with different chemical properties.
N-Methyl-3-piperidinylmethylpyridine dihydrochloride: Contains an additional methyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
3-(piperidin-4-ylmethyl)pyridine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-2-11(9-13-5-1)8-10-3-6-12-7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAORYHAQUWVVDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CC=C2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592100 |
Source
|
Record name | 3-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172053-95-0 |
Source
|
Record name | 3-[(Piperidin-4-yl)methyl]pyridine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30592100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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